molecular formula C9H11BrN2O2 B11755568 Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate

Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate

Cat. No.: B11755568
M. Wt: 259.10 g/mol
InChI Key: VHQVRNYEZQSPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate is a brominated bicyclic heterocyclic compound featuring a fused pyrroloimidazole core. This compound is synthesized via cyclization reactions involving pyrrolidine precursors and alkylating agents, as outlined in several methodologies . Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of 259.10 g/mol (calculated from ).

Key spectral data include ¹H NMR and ¹³C NMR signals consistent with the pyrroloimidazole scaffold and substituents. For example, the ethyl carboxylate group typically resonates at δ ~4.2–4.4 ppm (quartet) and δ ~1.3 ppm (triplet) in ¹H NMR, while the bromine atom induces distinct deshielding effects in ¹³C NMR .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-3-8-11-4-7(10)12(8)5-6/h4,6H,2-3,5H2,1H3

InChI Key

VHQVRNYEZQSPIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=NC=C(N2C1)Br

Origin of Product

United States

Preparation Methods

Key Steps:

  • Condensation Reactions :

    • Precursors : Common starting materials include diamines, diketones, or related intermediates. For example, condensation of a β-ketoester with an imidazole precursor under acidic or basic conditions can yield the pyrroloimidazole core.

    • Conditions : Reactions are often carried out in polar aprotic solvents (e.g., DMF or THF) with catalysts like HCl or Pd catalysts.

  • Cyclization Mechanisms :

    • Intramolecular Attack : Formation of the pyrroloimidazole ring may proceed via a [3+2] cycloaddition or intramolecular nucleophilic attack between a nitrogen atom and a carbonyl carbon.

Bromination at the 3-Position

The bromine atom at position 3 is introduced via electrophilic aromatic substitution (EAS), leveraging the electron-rich nature of the imidazole ring.

Key Steps:

  • Reagents :

    • N-Bromosuccinimide (NBS) or Br₂ in the presence of a catalyst (e.g., FeBr₃) is commonly used. NBS is preferred for regioselective bromination under mild conditions.

    • Solvents : Dichloromethane (DCM) or chloroform.

  • Reaction Conditions :

    • Temperature : Room temperature (RT) to 40°C.

    • Yield : Moderately high (60–80%), depending on steric and electronic factors.

Bromination Pathway Reagents Conditions Yield
NBS-mediatedNBS, DCMRT, 2–4 hours65–75%
Br₂ with Lewis acidBr₂, FeBr₃0°C to RT70–85%

Esterification of the Carboxylic Acid

The 6-carboxylate group is introduced via esterification of the corresponding carboxylic acid.

Key Steps:

  • Reagents :

    • Ethanol with an acid catalyst (e.g., H₂SO₄) or coupling agents like DCC/DMAP for milder conditions.

  • Conditions :

    • Fischer Esterification : Ethanol, H₂SO₄, reflux (80–100°C) for 6–12 hours.

    • Mitsunobu Reaction : For sensitive substrates, using DIAD or DEAD as azo compounds.

Esterification Method Reagents Conditions Yield
Acid-catalyzedEthanol, H₂SO₄Reflux, 12 hours75–90%
MitsunobuDCC, DMAP, ethanolRT, 4–6 hours80–95%

Alternative Synthetic Routes

Bromination Prior to Esterification

In some protocols, bromination precedes esterification to avoid interference with reactive intermediates.

  • Sequence :

    • BrominationEsterification .

    • Advantage : Minimizes side reactions during esterification.

One-Pot Synthesis

For efficiency, some methods combine cyclization and bromination in a single pot. However, this approach may reduce yields due to competing side reactions.

Research Findings and Optimization

Biological Activity

  • RIPK1 Inhibition : Micromolar activity against leukemia cell lines (e.g., IC₅₀ = 1–5 µM).

  • Mechanism : Competitive binding to RIPK1’s ATP-binding pocket, inhibiting necroptosis.

Structural Modifications

  • Substituent Effects : Bromine at position 3 enhances electrophilicity, critical for target binding.

  • Ester Group : Ethyl ester improves solubility and bioavailability.

Comparative Analysis of Synthesis Routes

Parameter Route 1 (Core → Bromination → Ester)Route 2 (Bromination → Core → Ester)
Yield 50–60% (cumulative)45–55% (cumulative)
Purity High (via column chromatography)Moderate (require additional steps)
Cost Moderate (NBS/FeBr₃)High (excess Br₂)

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyanato, or amino derivatives, while reduction reactions can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate has shown significant potential as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a crucial role in cell death and survival pathways, making it a target for therapeutic interventions in conditions such as cancer and neurodegenerative diseases. In vitro studies have demonstrated that this compound exhibits micromolar activity against leukemia cell lines, indicating its potential utility in cancer therapeutics .

Case Study: Inhibition of RIPK1

  • Objective : To evaluate the efficacy of this compound as a RIPK1 inhibitor.
  • Methodology : Cellular assays were conducted on various leukemia cell lines.
  • Results : The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations.

Synthetic Organic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced biological activities. The synthesis typically involves several steps that are accessible for research and development purposes .

Synthesis Steps Overview

StepDescription
Step 1Formation of the pyrrole ring
Step 2Bromination to introduce the bromine atom
Step 3Esterification to form the ethyl ester

Research has indicated that this compound interacts with various biological macromolecules. These interactions are critical for understanding its therapeutic potential and mechanisms of action within biological systems.

Biological Interaction Profile

Interaction TypeTarget MoleculeBiological Implication
Enzyme InhibitionRIPK1Potential anti-cancer effects
Protein BindingVarious proteinsModulation of biochemical pathways

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and ester group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate is compared to structurally related pyrroloimidazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyrroloimidazole Derivatives

Compound Name Substituents Key Functional Groups Synthesis Method Biological Activity Reference
This compound 3-Br, 6-COOEt Bromine, Ethyl ester Cyclization of γ-lactams with Meerwein’s reagent Not explicitly reported; potential antimicrobial
6-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (24a–k) 6-Aryl Aryl groups O-methylation and amidination Antibacterial, antifungal
Ethyl 5-amino-3-(benzylideneamino)-1,7-diphenyl-7H-pyrrolo[1,2-c]imidazole-6-carboxylate (16a) 5-NH₂, 3-benzylideneamino Amino, Schiff base Condensation of 2-aminoimidazoles with aldehydes Anticancer (hypothesized)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (22) 6-OH Hydroxyl Silylation and cyclization Intermediate for drug discovery
(S)-N-((R)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide 5-Carboxamide Amide, triazole Multi-step alkylation/amidation Enzyme inhibition (hypothesized)

Key Observations:

Ethyl carboxylate groups (e.g., in 16a) improve solubility in organic solvents relative to hydroxyl or amide derivatives .

Synthetic Flexibility: Brominated derivatives are synthesized via bromination or cyclization with bromo-precursors (e.g., 4-bromobenzylidene in 16b), whereas aryl analogs require Friedel-Crafts-like reactions .

Biological Relevance :

  • While the target compound’s bioactivity is underexplored, analogs like 24a–k exhibit antimicrobial activity (MIC: 2–16 µg/mL against S. aureus) .
  • Fluorinated derivatives (e.g., 55 , 60 ) are prioritized in fragment-based drug discovery due to enhanced metabolic stability .

Challenges and Limitations :

  • Synthetic Yields : Cyclization methods for the target compound lack reported yields, unlike the quantitative yields for dimethyl analogs (e.g., 17b ) .
  • Thermal Stability : The bromine atom may reduce thermal stability compared to chloro or fluoro analogs, as seen in differential melting points (e.g., 20b melts at 262–264°C ).

Biological Activity

Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of oncology and neurodegenerative disease research. This article delves into the compound's structure, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C9H11BrN2O2
  • Molecular Weight : 259.10 g/mol
  • CAS Number : 2092174-12-2

The presence of a bromine atom in its structure enhances its reactivity, making it a versatile candidate for various biological applications. The fused pyrrole and imidazole rings contribute to its unique properties, allowing it to interact with various biological macromolecules.

This compound primarily acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a crucial role in cell death and survival pathways, making it a target for therapeutic interventions in diseases such as cancer and neurodegenerative disorders.

In cellular assays, this compound has demonstrated micromolar activity against leukemia cell lines, indicating its potential utility in cancer therapeutics. The proposed mechanism involves specific binding to target proteins, modulating their activity and influencing various biochemical pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Anticancer Potential :

  • Cell Lines Tested : The compound exhibits significant cytotoxicity against various leukemia cell lines.
  • IC50 Values : In studies conducted, IC50 values were observed in the micromolar range, showcasing its potency against cancer cells.

Neuroprotective Effects :
Research indicates that inhibition of RIPK1 could also provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The modulation of cell death pathways may help preserve neuronal integrity under pathological conditions .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

Compound NameStructureKey Features
This compoundStructureInhibitor of RIPK1; potential anticancer agent
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoleStructureLacks carboxylate group; used in enzyme inhibition studies
Ethyl 3-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoleStructureContains amino group; different biological activities

This comparison highlights the unique attributes of this compound that enhance its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vitro Studies : A study reported that this compound inhibited RIPK1 activity with an IC50 value indicating significant effectiveness against leukemia cell lines. The results suggest that further exploration into its mechanisms could lead to novel cancer therapies.
  • Neuroprotective Studies : Another research effort explored its potential neuroprotective effects by examining its impact on neuronal cell survival under stress conditions. The findings indicated a reduction in apoptosis markers when treated with the compound.

Q & A

Q. What are the common synthetic routes to ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate, and what methodological considerations are critical for success?

The compound is typically synthesized via cyclocondensation or cyclization strategies. For example:

  • Cyclocondensation : Reacting 2-methoxypyrroline with aminoacetonitrile hydrochloride in isopropanol under reflux yields the pyrroloimidazole core .
  • Halogenation : Bromination at the 3-position can be achieved using brominating agents like POBr₃ or via substitution reactions with α-phenacyl bromides .
  • Esterification : Ethyl ester groups are introduced via reaction with ethyl chloroformate or via pre-functionalized intermediates like ethyl 3-(pyrrolidin-1-yl)acrylate . Key considerations : Solvent choice (e.g., MeCN for cyclization), temperature control to avoid side reactions, and purification via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) .

Q. How can X-ray crystallography be employed to confirm the structure of pyrroloimidazole derivatives?

Single-crystal X-ray diffraction is critical for resolving stereochemistry and validating synthetic products. For example:

  • Crystallographic parameters : Monoclinic P2₁/n space group with unit cell dimensions derived from high-resolution data (e.g., C6H8N2, Mr = 108.14) .
  • Refinement : Use SHELXL for small-molecule refinement, ensuring convergence of R-factors below 0.05 . Practical tip : Slow evaporation of solvent (e.g., ethyl acetate) promotes crystal growth for high-quality datasets .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of chiral pyrroloimidazole derivatives for catalytic applications?

Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are synthesized via:

  • Dynamic stereoselective processes : Use of chiral auxiliaries (e.g., (R)-6,7-dihydro-5H-pyrroloimidazol-7-yl acetate) to induce asymmetry during cyclization .
  • Organocatalysis : Chiral pyrroloimidazole-based catalysts enable enantioselective reactions like the Black rearrangement or C-acylation (e.g., 80% yield with 95% ee) . Challenges : Competing racemization pathways require low-temperature conditions (-20°C) and inert atmospheres .

Q. How do structural modifications (e.g., halogenation, sulfonation) impact the biological activity of pyrroloimidazole derivatives?

  • Bromination : The 3-bromo substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
  • Sulfonation : 6,7-Dihydro-5H-pyrroloimidazole-2-sulfonyl chloride intermediates show improved solubility and binding affinity in antimicrobial assays (e.g., MIC = 2 µg/mL against S. aureus) . SAR insights : Electron-withdrawing groups (e.g., -Br, -SO₂Cl) increase reactivity but may reduce metabolic stability .

Q. What analytical methods resolve contradictions in reaction yields or byproduct formation during pyrroloimidazole synthesis?

  • LC-MS : Monitor reaction progress in real-time (e.g., m/z 411 [M+H]+ for hydrogenated intermediates) .
  • NMR : ¹H/¹³C NMR identifies regioisomeric byproducts (e.g., distinguishing 3-bromo vs. 2-bromo substitution via coupling patterns) .
  • TGA/DSC : Thermal analysis detects decomposition pathways in unstable intermediates (e.g., exothermic peaks at 150°C) . Case study : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, minimizing byproduct formation (yield improvement from 58% to 82%) .

Methodological Challenges & Solutions

Q. How can researchers mitigate challenges in purifying pyrroloimidazole derivatives with high polarity or sensitivity?

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for polar compounds .
  • Crystallization : Add anti-solvents (e.g., hexane) to ethyl acetate solutions to precipitate pure crystals .
  • Derivatization : Convert sensitive intermediates to stable tert-butyl carbamates or trifluoroacetates for handling .

Q. What experimental designs validate pyrroloimidazole derivatives as necroptosis inhibitors or organocatalysts?

  • Biological assays :
  • Necroptosis inhibition: Measure IC₅₀ values using HT-29 cell lines treated with TNF-α + z-VAD-fmk .
  • Catalytic efficiency: Enantiomeric excess (ee) determined via chiral HPLC (e.g., Chiralpak IA column) .
    • Kinetic studies : Monitor reaction rates under varying temperatures/pH to optimize catalytic cycles .

Data Contradictions & Interpretations

Q. Why do reported yields for similar pyrroloimidazole syntheses vary widely (e.g., 19% vs. 80%)?

Discrepancies arise from:

  • Reagent purity : Impure N-iodosuccinimide reduces iodination efficiency (19% yield) .
  • Scale effects : Microwave synthesis at 100 mg scale achieves 82% yield vs. 58% at 10 g scale due to heat distribution . Recommendation : Optimize stoichiometry (1.1–1.3 equivalents of brominating agents) and use inert solvents (e.g., degassed DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.